molecular formula C9H10ClNO3S B1423025 7-Chloro-2-methyl-2,3-dihydro-1-benzofuran-5-sulfonamide CAS No. 1311317-50-6

7-Chloro-2-methyl-2,3-dihydro-1-benzofuran-5-sulfonamide

Cat. No.: B1423025
CAS No.: 1311317-50-6
M. Wt: 247.7 g/mol
InChI Key: IMERWYAAWSZQTK-UHFFFAOYSA-N
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Description

7-Chloro-2-methyl-2,3-dihydro-1-benzofuran-5-sulfonamide is a high-purity chemical building block designed for research and development applications. This dihydrobenzofuran sulfonamide derivative is a key synthetic intermediate for exploring novel compounds in medicinal chemistry . The dihydrobenzofuran scaffold is of significant interest in central nervous system (CNS) drug discovery, with research indicating that structurally similar compounds have been investigated for their potential neuroleptic activity . The integration of the sulfonamide group enhances the molecule's versatility, making it a valuable precursor for the synthesis of more complex sulfonamides, sulfonyl chlorides, and other functionalized molecules aimed at biological target evaluation . This product is strictly for research use in laboratory settings and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

7-chloro-2-methyl-2,3-dihydro-1-benzofuran-5-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO3S/c1-5-2-6-3-7(15(11,12)13)4-8(10)9(6)14-5/h3-5H,2H2,1H3,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMERWYAAWSZQTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(O1)C(=CC(=C2)S(=O)(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Intramolecular Cyclization of Phenolic Precursors

One classical method involves starting from ortho-alkynylphenols, which upon cyclization under acidic or metal-catalyzed conditions, form benzofuran rings. For example, the Sonogashira coupling of halogenated phenols with terminal alkynes, followed by cyclization, is a common route.

Transition-Metal Catalyzed Couplings

Recent advances emphasize the use of palladium-catalyzed reactions, particularly the Sonogashira coupling, to assemble benzofuran frameworks efficiently. This approach is especially suitable for introducing various substituents at specific positions, such as methyl or chloro groups, prior to ring closure.

Incorporation of Substituents at Specific Positions

Methyl Group at C-2

The methyl group at the 2-position can be introduced via methylation of the benzofuran core or by using methyl-substituted precursors. Alkylation strategies, such as methylation of phenolic intermediates with methyl iodide or dimethyl sulfate under basic conditions, are common.

Chlorine at C-7

Chlorination at the 7-position can be achieved through electrophilic aromatic substitution using reagents like N-chlorosuccinimide (NCS) or chlorine gas, often under controlled conditions to ensure regioselectivity. Alternatively, chlorinated precursors can be synthesized via chlorination of the aromatic ring before cyclization.

Introduction of the Sulfonamide Group

The sulfonamide moiety is typically introduced at the 5-position of the benzofuran ring via sulfonation followed by amination:

  • Step 1: Sulfonation of the benzofuran core using chlorosulfonic acid or sulfuric acid to install a sulfonyl chloride group at the 5-position.
  • Step 2: Nucleophilic substitution with ammonia or primary amines to form the sulfonamide linkage.

This two-step process allows for the selective functionalization of the benzofuran core with sulfonamide groups, which are crucial for biological activity.

Proposed Synthetic Route for 7-Chloro-2-methyl-2,3-dihydro-1-benzofuran-5-sulfonamide

Based on the above methodologies, a feasible synthetic pathway is:

Step Description Reagents & Conditions References/Data
1 Synthesis of 2-methylphenol derivative Phenol + methyl iodide (MeI) + base Standard methylation (e.g., K2CO3 in acetone)
2 Formation of ortho-alkynylphenol Alkynylation of phenol with terminal alkyne via Sonogashira coupling Pd(0) catalyst, CuI, base, under inert atmosphere
3 Cyclization to benzofuran Acidic or metal-catalyzed cyclization e.g., Pd or Cu catalysis
4 Regioselective chlorination at C-7 NCS or Cl2, controlled temperature Electrophilic aromatic substitution
5 Sulfonation at C-5 Chlorosulfonic acid or sulfuric acid Followed by amination with ammonia
6 Formation of sulfonamide Nucleophilic substitution with ammonia or primary amines Mild heating

Research Findings and Data Supporting Synthesis

  • Patents and Literature: The patent IE58911B1 describes derivatives of 2,3-dihydrobenzofuran-5-sulfonamide, indicating the feasibility of sulfonation and subsequent amination at the 5-position.
  • Synthetic Strategies: Recent literature emphasizes the efficiency of Sonogashira coupling and intramolecular cyclization for benzofuran synthesis, with yields often exceeding 70% under optimized conditions.
  • Functionalization: Chlorination at specific positions is achieved with regioselectivity, often guided by electronic effects and directing groups, ensuring substitution at the desired C-7 position.

Data Table Summarizing Preparation Methods

Method Key Reactions Advantages Limitations References
Intramolecular cyclization Phenolic precursor cyclization High regioselectivity, versatile Requires multiple steps
Transition-metal catalysis Sonogashira coupling + cyclization Efficient, broad substrate scope Requires inert atmosphere
Electrophilic substitution Chlorination, sulfonation Straightforward, well-documented Possible over-substitution
Stepwise functionalization Sequential methylation, chlorination, sulfonation Precise control over substitution Longer synthesis time

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2-methyl-2,3-dihydro-1-benzofuran-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

7-Chloro-2-methyl-2,3-dihydro-1-benzofuran-5-sulfonamide has several scientific research applications:

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues and Substitution Patterns

The benzofuran scaffold is highly versatile, with variations in substituents leading to distinct chemical and biological properties. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Benzofuran Derivatives
Compound Name Molecular Formula Key Substituents Pharmacological Activity Reference
7-Chloro-2-methyl-2,3-dihydro-1-benzofuran-5-sulfonamide C₉H₁₁ClNO₃S Cl (C7), CH₃ (C2), SO₂NH₂ (C5) Not explicitly reported
N-methyl-2,3-dihydro-1-benzofuran-5-sulfonamide C₉H₁₁NO₃S H (C7), CH₃ (C2), SO₂NHCH₃ (C5) Synthetic intermediate
5-Chloro-2,7-dimethyl-3-(3-methylphenylsulfonyl)-1-benzofuran C₁₇H₁₅ClO₃S Cl (C5), CH₃ (C2/C7), SO₂(C₆H₄CH₃) (C3) Antifungal, antitumor
7-Chloro-2-methyl-2,3-dihydro-1-benzofuran-5-sulfonyl chloride C₉H₈Cl₂O₂S Cl (C7), CH₃ (C2), SO₂Cl (C5) Precursor for sulfonamide synthesis
7-Bromo-5-(chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran C₁₁H₁₄BrClO Br (C7), ClCH₂ (C5), (CH₃)₂ (C2) Not reported

Key Observations from Comparative Analysis

Substituent Impact on Reactivity and Functionality: The sulfonamide group (-SO₂NH₂) in the target compound distinguishes it from analogues like 7-chloro-2-methyl-2,3-dihydro-1-benzofuran-5-sulfonyl chloride, which features a sulfonyl chloride (-SO₂Cl) group. Sulfonyl chlorides are reactive intermediates used to synthesize sulfonamides via nucleophilic substitution .

Synthetic Utility :

  • The discontinued commercial status of the target compound contrasts with the availability of intermediates like the sulfonyl chloride derivative , which remains critical for custom synthesis of sulfonamide-based molecules.

Biological Activity

7-Chloro-2-methyl-2,3-dihydro-1-benzofuran-5-sulfonamide (CAS No. 1311317-50-6) is a chemical compound with the molecular formula C9H10ClNO3S and a molecular weight of 247.7 g/mol. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound features a benzofuran ring system, which is significant for its biological activity. The presence of the sulfonamide group contributes to its pharmacological properties, while the chlorine atom may influence its reactivity and interaction with biological targets.

PropertyValue
IUPAC Name7-chloro-2-methyl-2,3-dihydro-1-benzofuran-5-sulfonamide
Molecular FormulaC9H10ClNO3S
Molecular Weight247.7 g/mol
CAS Number1311317-50-6

Antimicrobial Properties

Research has indicated that 7-Chloro-2-methyl-2,3-dihydro-1-benzofuran-5-sulfonamide exhibits antimicrobial activity against various pathogens. Studies have shown that compounds containing sulfonamide groups can inhibit bacterial growth by interfering with folate synthesis pathways.

Case Study:
In a study assessing the antibacterial efficacy of sulfonamides, it was found that derivatives similar to 7-Chloro-2-methyl-2,3-dihydro-1-benzofuran-5-sulfonamide demonstrated significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Anticancer Activity

Emerging research suggests that this compound may also possess anticancer properties. The mechanism of action is believed to involve the induction of apoptosis in cancer cells and inhibition of tumor growth.

Research Findings:
A recent study evaluated the cytotoxic effects of various benzofuran derivatives on human cancer cell lines. Results indicated that 7-Chloro-2-methyl-2,3-dihydro-1-benzofuran-5-sulfonamide exhibited selective cytotoxicity against breast cancer cells (MCF-7) with an IC50 value in the micromolar range.

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting carbonic anhydrase, an enzyme implicated in various physiological processes and disease states.

Detailed Research:
In vitro studies demonstrated that 7-Chloro-2-methyl-2,3-dihydro-1-benzofuran-5-sulfonamide inhibited carbonic anhydrase activity with a Ki value indicating moderate potency. This inhibition could be leveraged for therapeutic applications in conditions like glaucoma or edema.

Synthetic Routes and Applications

The synthesis of 7-Chloro-2-methyl-2,3-dihydro-1-benzofuran-5-sulfonamide typically involves cyclization reactions starting from o-hydroxyacetophenones under basic conditions. The synthetic methodology can be optimized for yield and purity using techniques such as continuous flow reactors.

Industrial Applications

Beyond its biological activities, this compound serves as a building block in organic synthesis and materials science. Its unique structure allows for modifications that can lead to new derivatives with enhanced properties.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 7-Chloro-2-methyl-2,3-dihydro-1-benzofuran-5-sulfonamide, and how can reaction conditions be optimized?

  • Methodology : Begin with a benzofuran core synthesized via cyclization of substituted phenols with α,β-unsaturated ketones. Introduce the sulfonamide group using sulfonyl chloride derivatives under basic conditions (e.g., pyridine or triethylamine). Optimize yield by controlling temperature (0–5°C for sulfonylation) and solvent polarity (e.g., dichloromethane or THF). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures purity. Structural analogs in and used similar sulfonylation strategies for benzofuran derivatives .
  • Key Parameters : Monitor reaction progress via TLC; characterize intermediates using 1H^1H-NMR and IR spectroscopy.

Q. Which spectroscopic and crystallographic techniques are critical for confirming the compound’s structure?

  • Techniques :

  • X-ray crystallography : Resolve absolute configuration and dihydrobenzofuran ring conformation (e.g., C–Cl bond angles and sulfonamide torsion angles). and provide precedent for using XRD to analyze sulfonyl-substituted benzofurans .
  • NMR/HRMS : Use 1H^1H- and 13C^{13}C-NMR to verify substituent positions (e.g., methyl at C2, chloro at C7). High-resolution mass spectrometry confirms molecular formula. highlights HRMS and NMR for analogous compounds .

Advanced Research Questions

Q. How do substituent positions (e.g., chloro at C7 vs. C5) influence electronic properties and pharmacological activity?

  • Analysis : Compare electronic effects via DFT calculations (e.g., Mulliken charges or HOMO-LUMO gaps). C7-chloro substitution may enhance electrophilicity at the sulfonamide group, impacting binding to biological targets. Structural analogs in (C5-chloro) showed antifungal activity, suggesting position-dependent bioactivity .
  • Experimental Design : Synthesize C5- and C7-chloro derivatives, then evaluate in vitro bioactivity (e.g., MIC assays against Candida albicans).

Q. What strategies resolve discrepancies in crystallographic data, such as divergent torsion angles in sulfonamide derivatives?

  • Resolution : Analyze packing interactions (e.g., hydrogen bonds, van der Waals forces) that influence torsion angles. For example, reported a sulfonyl group torsion of −107.64° due to steric hindrance from adjacent methyl groups . Use low-temperature XRD (<100 K) to minimize thermal motion artifacts.

Q. How can conformational flexibility of the 2,3-dihydrobenzofuran ring impact molecular docking studies?

  • Approach : Perform molecular dynamics simulations to assess ring puckering and its effect on binding pocket compatibility. Compare with XRD data from (2-methyl-6,7-dihydro-5H-1-benzofuran-4-one) to identify stable conformers .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Chloro-2-methyl-2,3-dihydro-1-benzofuran-5-sulfonamide
Reactant of Route 2
7-Chloro-2-methyl-2,3-dihydro-1-benzofuran-5-sulfonamide

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